Gamma-Secretase Inhibitory Activity: Class-Level Pharmacophore Membership
432008-37-2 is explicitly claimed within the Markush structure of patent US 7,655,675, which describes compounds that inhibit the processing of APP by γ-secretase, thereby arresting the production of amyloid-β (Aβ) peptides [1]. This establishes the compound as a member of a validated γ-secretase inhibitor pharmacophore class. The patent discloses that compounds within this generic formula demonstrate activity as inhibitors of γ-secretase in cell-based assays [1]. However, no compound-specific IC50 value for 432008-37-2 is publicly disclosed in the patent or subsequent peer-reviewed literature from admissible sources.
| Evidence Dimension | Gamma-secretase inhibitory activity (class membership) |
|---|---|
| Target Compound Data | Disclosed within Markush formula I of US 7,655,675; confirmed as a γ-secretase inhibitor scaffold member [1] |
| Comparator Or Baseline | Non-sulfonamide γ-secretase inhibitors (e.g., peptide-derived inhibitors) or sulfonamides outside the cyclohexyl subclass covered by WO 00/50391 [1] |
| Quantified Difference | Not quantifiable from available admissible sources; the compound belongs to a distinct chemical series (cyclohexyl sulfonamides) with demonstrated class-level activity, differentiating it from earlier sulfonamide modulators of β-amyloid production [1] |
| Conditions | Cell-based APP processing assays as referenced in patent disclosure [1] |
Why This Matters
For procurement decisions, inclusion within a patented γ-secretase inhibitor series provides a validated starting point for SAR exploration, distinguishing this compound from unrelated sulfonamide chemotypes with no established target engagement.
- [1] Merck Sharp & Dohme Ltd. Gamma-secretase inhibitors. US Patent 7,655,675, issued February 2, 2010. View Source
